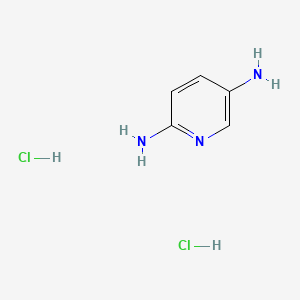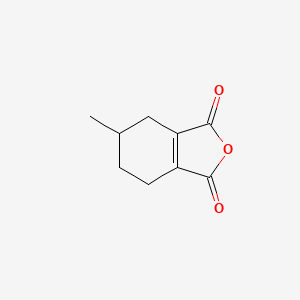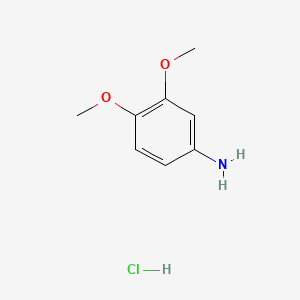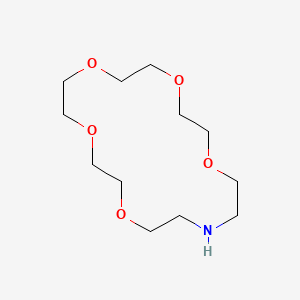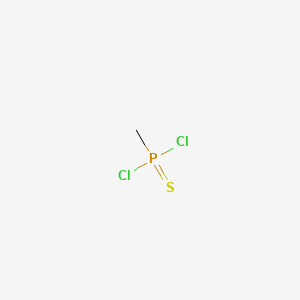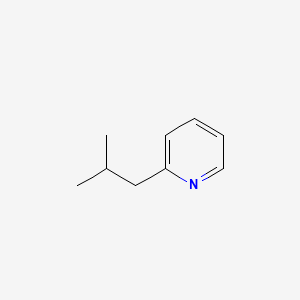
4-(4-Isobutylphenyl)-4-oxobutanoic acid
Overview
Description
“4-(4-Isobutylphenyl)-4-oxobutanoic acid” is also known as Ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID) that reduces pyrogen release and inflammation . It is a propionic acid derivative, a short-chain saturated fatty acid bound to ethane .
Synthesis Analysis
The synthetic procedure to synthesize ibuprofen was patented by the Boots Pure Drug Company in the 1960s . Their synthetic process involved several complicated steps that generated a considerable amount of chemical waste . Since the Boots method of synthesizing ibuprofen generated an enormous amount of waste when performed on the industry scale, alternative synthetic routes the drug have became of public interest .Molecular Structure Analysis
The molecular formula of “this compound” is C13H18O2 . The average mass is 190.281 Da and the monoisotopic mass is 190.135757 Da .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
Ibuprofen is slightly soluble in water and has poor flow and compaction characteristics owing to its needle-like (acicular) crystalline structure and viscoelastic properties .Scientific Research Applications
Spectroscopic Characterization
4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a related compound, has been studied for its spectroscopic characteristics. These studies include Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction, providing insights into molecular structure and vibrational properties. This research is crucial in understanding the molecular behavior of related compounds like 4-(4-Isobutylphenyl)-4-oxobutanoic acid (Rahul Raju et al., 2015).
Structural and Molecular Docking Studies
Molecular docking and vibrational studies of compounds similar to this compound, like 4-[(2, 6) dichlorophenyl amino 2 - methylidene 4 - oxobutanoic acid, have been conducted. These studies reveal the molecule's stability, charge delocalization, and biological activities, indicating potential pharmacological importance (K. Vanasundari et al., 2018).
Thermal Analysis
Research on the synthesis and thermal analysis of compounds structurally similar to this compound offers insights into their thermal stability. This is crucial for understanding how these compounds behave under various temperature conditions, which can be applied to related chemicals (P. Nayak et al., 2014).
Nonlinear Optical Properties
Certain derivatives of 4-oxobutanoic acid have been studied for their nonlinear optical properties, which are significant in the field of photonics and materials science. These properties indicate the compound's potential as a material for optical applications (Y. Sheena Mary et al., 2017).
Synthesis and Chemical Reactions
Research on the synthesis of various analogs of 4-oxobutanoic acid compounds, including studies on their chemical reactions and properties, provides a foundation for understanding the chemical behavior of this compound. This research is vital for developing new synthesis methods and understanding reaction mechanisms (G. Miller et al., 1981).
Reactivity and Molecular Interactions
Studies on the reactive properties and molecular interactions of related compounds help in predicting the behavior of this compound in various environments. These insights are essential for applications in chemistry and materials science (S. Mary et al., 2017).
Biosynthesis and Metabolic Studies
Research on the biosynthesis of similar compounds and their metabolic pathways can provide insights into the biological and biochemical applications of this compound. This includes understanding how these compounds are formed and metabolized in biological systems (D. Billington et al., 1979).
Mechanism of Action
Target of Action
The primary target of 4-(4-Isobutylphenyl)-4-oxobutanoic acid, also known as Ibuprofen, is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The action of this compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes . The downstream effect is a reduction in these signaling molecules, leading to decreased inflammation and pain.
Pharmacokinetics
The absorption of this compound is rapid and complete when given orally . The area under the plasma concentration-time curve (AUC) of the compound is dose-dependent . It binds extensively, in a concentration-dependent manner, to plasma albumin . At doses greater than 600mg, there is an increase in the unbound fraction of the drug, leading to an increased clearance of the compound and a reduced AUC of the total drug . The compound is eliminated following biotransformation to glucuronide conjugate metabolites that are excreted in urine .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins and thromboxanes . This leads to a decrease in inflammation, pain, and fever .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Furthermore, the formation of dust and aerosols should be prevented, and non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .
Safety and Hazards
properties
IUPAC Name |
4-[4-(2-methylpropyl)phenyl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-10(2)9-11-3-5-12(6-4-11)13(15)7-8-14(16)17/h3-6,10H,7-9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSCHNAWJCRJJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223393 | |
| Record name | Benzenebutanoic acid, 4-(2-methylpropyl)-gamma-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73120-67-9 | |
| Record name | Benzenebutanoic acid, 4-(2-methylpropyl)-gamma-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073120679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenebutanoic acid, 4-(2-methylpropyl)-gamma-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-](/img/structure/B1582679.png)
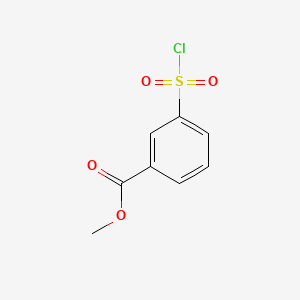
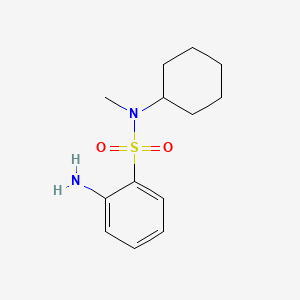
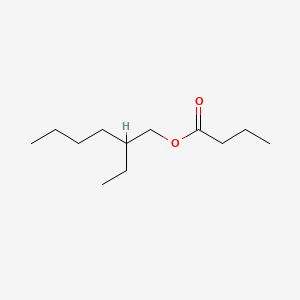

![2,2'-[(3-Chlorophenyl)imino]bisethyl diacetate](/img/structure/B1582689.png)
